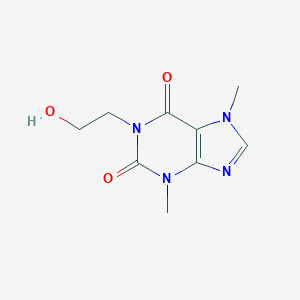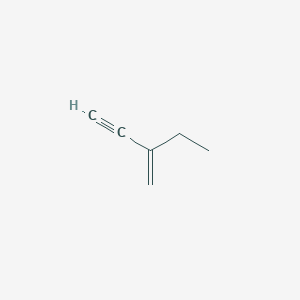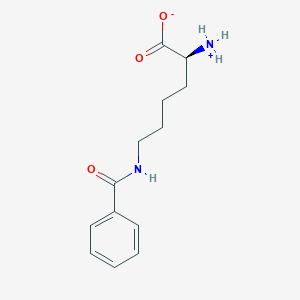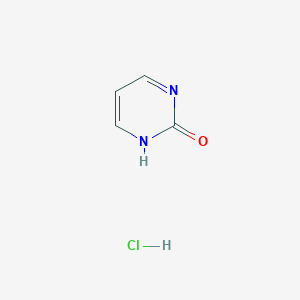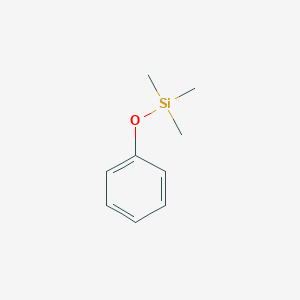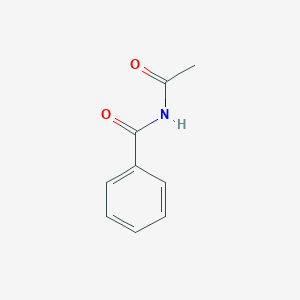
Anhydrovariabilin
Descripción general
Descripción
Anhydrovariabilin is a chemical compound with the systematic name 3,9-Dimethoxypterocarpene . It belongs to the class of polyketides, specifically flavonoids and pterocarpans .
Molecular Structure Analysis
Anhydrovariabilin has a molecular formula of C17H14O4 . Its exact mass is calculated to be 282.08921 . The InChI representation of its structure isInChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3 . Physical And Chemical Properties Analysis
Anhydrovariabilin has several calculated physicochemical properties. It has 21 heavy atoms, 4 rings (2 of which are aromatic), and 2 rotatable bonds . Its Van der Waals molecular volume is 248.10, and it has a topological polar surface area of 41.06 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its logP value is 3.64, and its molar refractivity is 79.42 .Aplicaciones Científicas De Investigación
Plant Desiccation Tolerance
Anhydrobiosis in plants involves a series of events during dehydration, such as preventing oxidative damage and maintaining the structure of macromolecules and membranes. The replacement of bulk water by sugars upon further drying is crucial (Hoekstra, Golovina, & Buitink, 2001).
Carbonic Anhydrase and Bone Resorption
Research on carbonic anhydrase, a different but perhaps relevant enzyme, shows its role in bone resorption processes, influenced by factors like 1,25 dihydroxyvitamin D3 (Hall & Kenny, 2007).
Anhydrobiosis in Bacteria
The phenomenon of anhydrobiosis in bacteria is significant for the development of drying technologies in various fields, including medicine and agriculture (Garcia, 2011).
Anaerobic Membrane Bioreactors for Biohydrogen Production
This study discusses anaerobic membrane bioreactors (AnMBRs) in the context of biohydrogen production, highlighting recent advances and challenges (Aslam et al., 2018).
Anhydrobiosis in Soil Nematodes
Anhydrobiosis is used by soil nematodes in the Antarctic Dry Valleys as a survival strategy, with nematodes entering a coiled form that characterizes this state (Treonis, Wall, & Virginia, 2000).
Propiedades
IUPAC Name |
3,9-dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXCYTURSFUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347841 | |
| Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrovariabilin | |
CAS RN |
1433-08-5 | |
| Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



